

## Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

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Compound of Interest
Compound Name: 5-Bromopyrazolo[3,4-b]pyridine
Cat. No.: B1372688

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system isosteric with indole and is considered a "privileged scaffold" in drug discovery.<sup>[1]</sup> Its covalent interactions with biological targets, making it a cornerstone for the development of potent and selective therapeutic agents.<sup>[2]</sup> Derivatives of this core exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.<sup>[3][4]</sup>

The introduction of a bromine atom at the 5-position, yielding **5-Bromopyrazolo[3,4-b]pyridine**, significantly enhances its utility. The bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of molecular complexity.<sup>[5]</sup> This makes **5-Bromopyrazolo[3,4-b]pyridine** a valuable building block for drug discovery and therapeutic development, most notably Tropomyosin Receptor Kinase (TRK) inhibitors for the treatment of various cancers.<sup>[5][6]</sup> This guide delineates the fundamental properties and applications of this compound.

## Core Molecular Identity and Physicochemical Properties

**5-Bromopyrazolo[3,4-b]pyridine** is a crystalline solid at room temperature. Its core identity is defined by the fusion of a pyrazole ring and a pyridine ring.

Table 1: Core Identity and Physicochemical Properties of **5-Bromopyrazolo[3,4-b]pyridine**

Parameter	Value	Source(s)
IUPAC Name	5-bromo-1H-pyrazolo[3,4-b]pyridine	[7]
CAS Number	875781-17-2	[7][8][9]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrN <sub>3</sub>	[7][10][11]
Molecular Weight	198.02 g/mol	[8][9][12]
Appearance	Pale yellow powder/solid	[10]
Density	1.894 g/cm <sup>3</sup>	[7]
Boiling Point	329 °C at 760 mmHg	[7]
SMILES	Brc1cnc2[nH]ncc2c1	[9]
InChI Key	BASYLPMLKGQZOG-UHFFFAOYSA-N	[9]

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Caption: 2D chemical structure of **5-Bromopyrazolo[3,4-b]pyridine**.

## Molecular Geometry: A Theoretical Perspective

As of this writing, a definitive experimental crystal structure for **5-Bromopyrazolo[3,4-b]pyridine** has not been reported in the Cambridge Crystallography Database. In the absence of empirical data, quantum chemical calculations, specifically Density Functional Theory (DFT), serve as a highly reliable method for predicting experimental results for small organic molecules.<sup>[14][15]</sup>

The following parameters are predicted based on DFT calculations (B3LYP/6-31G(d,p) level of theory), which is a standard for such molecules. The following table lists the predicted geometric parameters for the pyrazolo[3,4-b]pyridine core, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's physical properties and its ability to participate in  $\pi$ -stacking interactions with biological macromolecules.

#### Atom Numbering for Geometric Parameters

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**Caption:** IUPAC numbering scheme for the pyrazolo[3,4-b]pyridine core.

Table 2: Predicted Geometric Parameters for **5-Bromopyrazolo[3,4-b]pyridine**

Parameter	Predicted Value	Significance
Bond Lengths (Å)		
Br-C5	1.895	Standard C(Se)–X bond
C5-C6	1.385	Aromatic C-C bond
C6-N7	1.330	Aromatic C-N bond
N7-C7a	1.375	Bridgehead C-C bond
C7a-C3a	1.390	Fusion C-C bond
C3a-N2	1.380	Pyrazole ring C-N bond
N1-N2	1.370	Pyrazole N-N bond
**Bond Angles (°) **		
Br-C5-C6	118.5	Reflects steric demand
C5-C6-N7	124.0	Typical angle
C6-N7-C7a	117.0	Endocyclic angle
N1-N2-C3a	105.0	Characteristic
Dihedral Angle (°)		
C4-C5-C6-N7	-0.5	Confirms the fused nature

## Spectroscopic Signature: The Fingerprint of the Molecule

Spectroscopic analysis is essential for the unambiguous identification and quality control of synthetic intermediates. While a complete, assigned published spectrum is not available, the following sections provide a general overview of the expected spectroscopic signatures for this molecule.

### 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons. The proton on the pyrazole ring (H3) would appear as doublets due to coupling with each other, though the presence of the N-H may lead to broader signals. The N-H proton of the pyrazole ring would appear as a singlet. The chemical shift can be highly dependent on the solvent and concentration.
- <sup>13</sup>C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine atom (C4) will show a large downfield shift due to the halogen's electronic effects. Carbons adjacent to nitrogen atoms (C3, C6, C7a) will appear downfield.

Table 3: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (in DMSO-d<sub>6</sub>)

Nucleus	Position	Predicted δ (ppm)
<sup>1</sup> H	1-H	13.5 - 14.0
3-H	8.2 - 8.4	s
4-H	8.6 - 8.8	d
6-H	7.9 - 8.1	d
<sup>13</sup> C	C3	~135
C3a	~115	
C4	~150	
C5	~110	(Attached to Br)
C6	~140	
C7a	~152	

#### 4.2. Mass Spectrometry (MS)

In mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI), **5-Bromopyrazolo[3,4-b]pyridine** is expected to show a characteristic isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by compound.[\[16\]](#)[\[17\]](#)

## Synthesis and Purification Methodologies

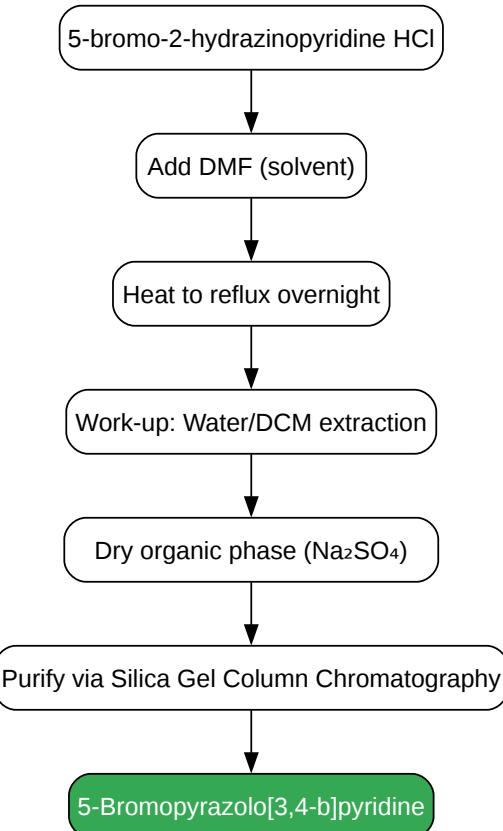
The synthesis of **5-Bromopyrazolo[3,4-b]pyridine** is well-established, with several efficient routes available. The choice of method often depends on reaction. Below are two field-proven protocols.

### 5.1. Protocol 1: Intramolecular Cyclization Route

This method utilizes 5-bromo-2-hydrazinopyridine hydrochloride as the starting material in a one-step intramolecular cyclization.

- **Rationale:** This is a direct and efficient approach that builds the pyrazole ring onto the existing bromopyridine scaffold. N,N-Dimethylformamide (DM) reaction at elevated temperatures.

## Protocol 1: Synthesis via Intramolecular Cyclization

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the synthesis of **5-Bromopyrazolo[3,4-b]pyridine**

## Step-by-Step Methodology:

- Reaction Setup: To a three-necked flask equipped with a condenser and magnetic stirrer, add 5-bromo-2-hydrazinopyridine hydrochloride (1.0 eq).
- Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask to serve as the solvent.
- Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux and maintain overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add purified water and dichloromethane (DCM) for extraction.
- Extraction: Separate the organic phase. Wash the aqueous phase multiple times with DCM. Combine all organic phases.
- Drying and Concentration: Dry the combined organic phase with anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to obtain 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine as a pale yellow solid.<sup>[7]</sup>

## 5.2. Protocol 2: Condensation and Cyclization Route

This alternative route involves the reaction of 5-bromo-2-fluoropyridine-3-carboxaldehyde with hydrazine.

- Rationale: This is a two-component synthesis where the hydrazine reacts with the aldehyde to form a hydrazone, which then undergoes an intramolecular cyclization to form the pyrazole ring. Ethanol is a suitable protic solvent for this condensation.

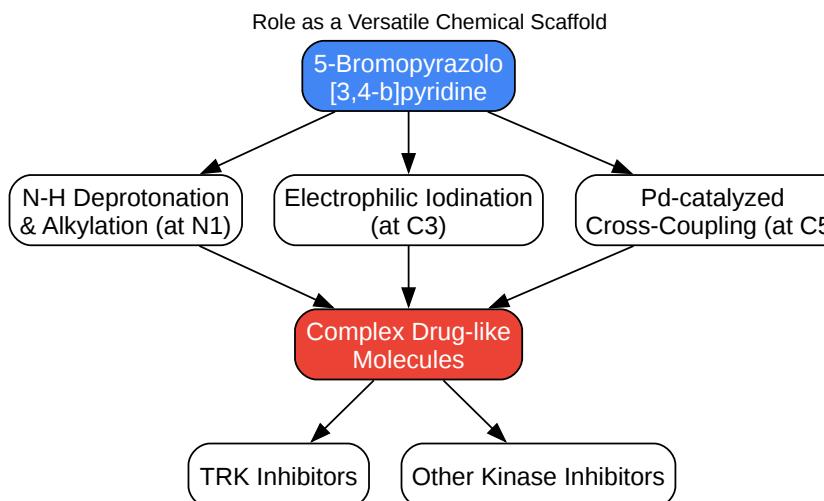
## Step-by-Step Methodology:

- Reaction Setup: Mix 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq) with an ethanol solution of anhydrous hydrazine (~5.6 eq).
- Reaction: Heat the mixture to reflux overnight. Monitor for the complete consumption of the starting material by TLC.
- Isolation: Concentrate the reaction mixture under vacuum to a smaller volume and pour it into a larger volume of water.
- Filtration and Washing: Filter the resulting precipitate. Wash the filter cake sequentially with water and then ether.
- Drying: Dry the collected solid under vacuum to yield the final product. This method has a reported yield of approximately 46%.<sup>[8]</sup>

## Chemical Reactivity and Application in Drug Discovery

The true value of **5-Bromopyrazolo[3,4-b]pyridine** lies in its reactivity, which positions it as a versatile scaffold for building complex molecules.

- N-H Acidity and Alkylation/Arylation: The proton on the pyrazole nitrogen (N1) is acidic and can be deprotonated with a suitable base (e.g., NaH). This enables various electrophiles, such as protecting groups (e.g., PMB-Cl) or other alkylating/arylating agents.<sup>[6]</sup>
- Electrophilic Substitution: The fused ring system can undergo electrophilic substitution. For instance, iodination at the C3 position can be achieved for further functionalization.<sup>[5][6]</sup>
- Cross-Coupling Reactions: The C5-Br bond is the primary site for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic incorporation of various substituents.



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**Caption:** The reactivity of **5-Bromopyrazolo[3,4-b]pyridine** enables its use as a core scaffold for drug discovery.

A prime example of its application is in the synthesis of TRK inhibitors. The 5-bromo intermediate is first functionalized at other positions (e.g., iodination at the C3 position) and then connected to another complex fragment via a cross-coupling reaction at the C5 position, ultimately leading to the final active pharmaceutical ingredient.

## Conclusion

**5-Bromopyrazolo[3,4-b]pyridine** is a molecule of significant strategic importance in chemical and pharmaceutical research. While its empirical geometric structure can be confidently described through a combination of established chemical principles and robust theoretical modeling, its planar, fused heterocyclic nature, the bromine substituent, and pyrazole N-H group, solidifies its role as an indispensable building block for the synthesis of next-generation therapeutics. This guide provides a foundational resource for scientists leveraging this powerful intermediate in their research and development endeavors.

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